Cas no 899966-71-3 (2-ethoxy-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylnaphthalene-1-carboxamide)

2-エトキシ-N-1-(4-メチルフェニル)-4-オキソ-1H,4H,5H-ピラゾロ[3,4-d]ピリミジン-5-イルナフタレン-1-カルボキサミドは、高度に特異的な分子構造を有する化合物です。ピラゾロ[3,4-d]ピリミジン骨格とナフタレン環が結合したユニークな設計により、優れた生体利用能と標的選択性を示します。特に、タンパク質キナーゼ阻害活性に焦点を当てた研究において有望な特性を有しており、医薬品開発のリード化合物としての潜在性が注目されています。結晶性や安定性に優れ、有機合成中間体としても利用可能です。分子内のエトキシ基とメチルフェニル基が溶解性や膜透過性の最適化に寄与しています。

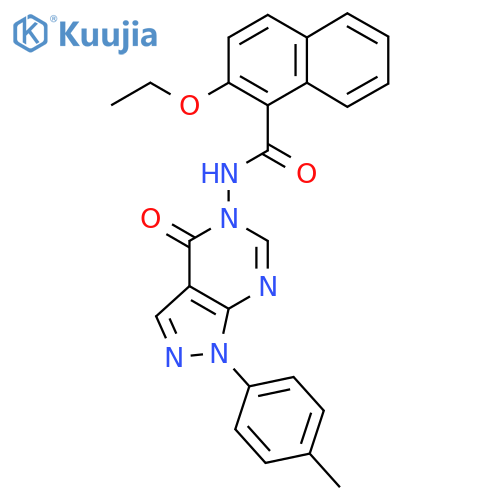

899966-71-3 structure

商品名:2-ethoxy-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylnaphthalene-1-carboxamide

2-ethoxy-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylnaphthalene-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2-ethoxy-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide

- F2823-0402

- AKOS024470462

- 2-ethoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide

- 899966-71-3

- 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide

- 2-ethoxy-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylnaphthalene-1-carboxamide

-

- インチ: 1S/C25H21N5O3/c1-3-33-21-13-10-17-6-4-5-7-19(17)22(21)24(31)28-29-15-26-23-20(25(29)32)14-27-30(23)18-11-8-16(2)9-12-18/h4-15H,3H2,1-2H3,(H,28,31)

- InChIKey: ZIRHADJIIKHYBD-UHFFFAOYSA-N

- ほほえんだ: O(CC)C1C=CC2C=CC=CC=2C=1C(NN1C=NC2=C(C=NN2C2C=CC(C)=CC=2)C1=O)=O

計算された属性

- せいみつぶんしりょう: 439.16443955g/mol

- どういたいしつりょう: 439.16443955g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 33

- 回転可能化学結合数: 4

- 複雑さ: 752

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 88.8Ų

2-ethoxy-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylnaphthalene-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2823-0402-5μmol |

2-ethoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide |

899966-71-3 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2823-0402-5mg |

2-ethoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide |

899966-71-3 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2823-0402-10μmol |

2-ethoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide |

899966-71-3 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2823-0402-10mg |

2-ethoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide |

899966-71-3 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2823-0402-2μmol |

2-ethoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide |

899966-71-3 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2823-0402-20μmol |

2-ethoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide |

899966-71-3 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2823-0402-15mg |

2-ethoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide |

899966-71-3 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2823-0402-75mg |

2-ethoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide |

899966-71-3 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2823-0402-1mg |

2-ethoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide |

899966-71-3 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2823-0402-20mg |

2-ethoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide |

899966-71-3 | 90%+ | 20mg |

$99.0 | 2023-05-16 |

2-ethoxy-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylnaphthalene-1-carboxamide 関連文献

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

899966-71-3 (2-ethoxy-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylnaphthalene-1-carboxamide) 関連製品

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量